1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole
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Description
“1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole” is a chemical compound with the molecular formula C9H15N3 . It is a derivative of pyrazole, a 5-membered heterocycle containing two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The specific synthesis process for “1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole” is not explicitly mentioned in the available sources.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . The specific chemical reactions involving “1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole” are not explicitly mentioned in the available sources.Scientific Research Applications
Photoreactions and Proton Transfer
1-Methyl-5-[[pyrrolidin-2-yl]methyl]pyrazole derivatives exhibit photoreactions and proton transfers. Compounds like 2-(1H-pyrazol-5-yl)pyridines show photoreactions, including excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT), as well as solvent-assisted double-proton transfer in hydrogen-bonded complexes. These processes are crucial for understanding molecular behaviors under various conditions (Vetokhina et al., 2012).
Crystal Structure and Computational Studies
Studies on pyrazole derivatives like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester provide insights into molecular structures, crystallography, and computational chemistry. This research enables a deep understanding of molecular arrangements and their thermodynamic properties, offering a foundation for further drug design and material science applications (Shen et al., 2012).
Ligand Chemistry and Color Tuning
1-Methyl-5-[[pyrrolidin-2-yl]methyl]pyrazole compounds serve as ligands in color-tuning applications. For example, heteroleptic mononuclear cyclometalated complexes involving these compounds exhibit a wide range of redox and emission properties, which are vital for applications in light-emitting devices and biological labeling (Stagni et al., 2008).
Synthesis of Optically Active Ligands
The synthesis of novel optically active ligands involving 1-Methyl-5-[[pyrrolidin-2-yl]methyl]pyrazole compounds is crucial in the field of chiral chemistry. These ligands can be used in various regioselective syntheses, contributing to advancements in pharmaceuticals and materials science (Kowalczyk & Skarżewski, 2005).
properties
IUPAC Name |
1-methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(4-6-11-12)7-8-3-2-5-10-8/h4,6,8,10H,2-3,5,7H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOYNKBMEFLVJT-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C[C@H]2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole |
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